molecular formula C10H8F3N5 B6141987 4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1306604-16-9

4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6141987
CAS No.: 1306604-16-9
M. Wt: 255.20 g/mol
InChI Key: WQIGPFKGJSBXTB-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form the corresponding azo compound.

    Reduction: The pyridine ring can be reduced under specific conditions to form a dihydropyridine derivative.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the hydrazinyl group under mild conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    2-(Pyridin-2-yl)-4,6-dihydrazinylpyrimidine: Contains an additional hydrazinyl group, which can lead to different reactivity and applications.

    4-(Trifluoromethyl)-2-(pyridin-2-yl)pyrimidine: Lacks the hydrazinyl group, which may reduce its versatility in chemical reactions.

Uniqueness

4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of both the hydrazinyl and trifluoromethyl groups. The hydrazinyl group allows for various chemical modifications, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

[2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)7-5-8(18-14)17-9(16-7)6-3-1-2-4-15-6/h1-5H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGPFKGJSBXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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